4-(1-methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid
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Overview
Description
4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the carboxylic acid.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: A similar compound with a pyrazole ring and a carboxylic acid group but with an acrylic acid moiety instead of a thiadiazole ring.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another related compound with a pyrazole ring and an amine group, differing in the substituents and functional groups attached.
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of both a pyrazole and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness .
Properties
Molecular Formula |
C7H6N4O2S |
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Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2S/c1-11-4(2-3-8-11)5-6(7(12)13)14-10-9-5/h2-3H,1H3,(H,12,13) |
InChI Key |
IPDRACBZWDTRMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(SN=N2)C(=O)O |
Origin of Product |
United States |
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